(3-((叔丁氧羰基)氨基)-5-硝基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

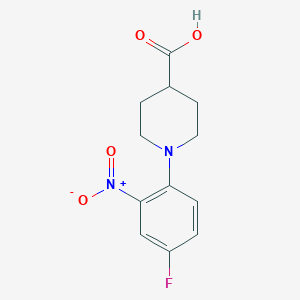

The compound "(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid" is a boronic acid derivative that is likely to have applications in diol and carbohydrate recognition due to the affinity of similar compounds for binding to diols, as seen with 3-methoxycarbonyl-5-nitrophenyl boronic acid . The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for the amino functionality in peptide synthesis, which can be advantageous for the synthesis of hydrophobic peptides and those containing ester and thioester moieties .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves protection of functional groups, lithium-halogen exchange, and the use of borate esters, as demonstrated in the synthesis of amino-3-fluorophenyl boronic acid . While the specific synthesis of "(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid" is not detailed in the provided papers, it can be inferred that similar methods could be applied. The Boc group itself is introduced using Boc anhydride and can be removed with strong acids like hydrogen fluoride (HF), although this requires special equipment due to the hazardous nature of HF .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boronic acid moiety, which can form reversible covalent complexes with diols and carbohydrates. This is a key feature for the recognition and sensing applications of these compounds. The X-ray crystal structure of related compounds, such as 4-amino-3-fluorophenylboronic acid, provides insights into the geometry and electronic environment of the boronic acid group, which influences its pKa and binding properties .

Chemical Reactions Analysis

Boronic acids are versatile in chemical reactions, being used in Suzuki cross-coupling reactions, Petasis reactions, and as reagents in organic synthesis . The presence of the Boc group in "(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid" allows for selective protection and deprotection strategies in the synthesis of peptides and other complex molecules . The nitro group in the compound could also potentially be involved in further chemical transformations, such as reduction to an amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their pKa values, solubility, and stability. The pKa value is particularly important for the binding affinity to diols and carbohydrates, as it determines the extent of ionization of the boronic acid at different pH levels. The tert-butoxycarbonyl group contributes to the overall hydrophobicity and steric bulk of the molecule, which can affect its solubility and reactivity . The nitro group is an electron-withdrawing group that can enhance the electrophilic character of the boronic acid, potentially increasing its reactivity towards nucleophiles .

科学研究应用

电化学生物传感器和硼酸衍生物

硼酸,包括类似于(3-((叔丁氧羰基)氨基)-5-硝基苯基)硼酸的衍生物,在电化学生物传感器的开发中起着至关重要的作用。这些化合物由于能够与二醇形成环状硼酸酯键,因此已被用于非酶葡萄糖传感器和糖化血红蛋白 (HbA1c) 和氟离子传感器中 (Wang 等,2014; Anzai,2016)。这些应用对于医疗诊断和环境监测具有重要意义。

药物发现和硼酸化合物

基于硼酸的化合物正在成为药物发现中的有效分子,对多种疾病表现出活性。硼酸的独特特性,包括易于与生物分子形成共价键,使其在设计具有增强效力和选择性的药物方面具有价值。一些硼酸药物已获得 FDA 批准,突显了它们的治疗潜力 (Plescia 和 Moitessier,2020)。

含硼化合物的抗真菌应用

含硼化合物,包括硼酸,已显示出作为抗真菌剂的显着生物活性。塔沃博勒是一种基于硼的抗真菌剂,已被批准用于治疗甲癣,证明了硼化合物对真菌感染的疗效 (Arvanitis 等,2020)。这表明硼酸衍生物在医疗和农业领域具有潜在的抗真菌应用。

安全和危害

未来方向

Boronic acids and their derivatives have found numerous applications in medicinal chemistry, materials science, and chemical biology . Their unique reactivity and ability to interact with biological molecules make them promising candidates for the development of new therapeutics and diagnostic tools.

属性

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrophenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O6/c1-11(2,3)20-10(15)13-8-4-7(12(16)17)5-9(6-8)14(18)19/h4-6,16-17H,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHZIEFAMNBMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)